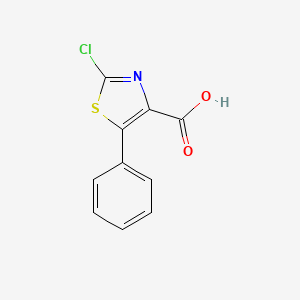
methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . This compound is a cyclobutane derivative, characterized by a cyclobutanecarboxylate core with a hydroxy and methoxyphenyl group attached. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanecarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the use of 4-methoxyphenylmagnesium bromide, which reacts with cyclobutanone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-methoxyphenyl)cyclobutanecarboxylate.
Reduction: Formation of 3-hydroxy-3-(4-methoxyphenyl)cyclobutanemethanol.
Substitution: Formation of various substituted cyclobutanecarboxylates depending on the nucleophile used.
科学的研究の応用
methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
- Methyl 3-hydroxy-3-(4-methoxyphenyl)butanoate
Uniqueness
methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate is unique due to its cyclobutane core, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
特性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H16O4/c1-16-11-5-3-10(4-6-11)13(15)7-9(8-13)12(14)17-2/h3-6,9,15H,7-8H2,1-2H3 |
InChIキー |
KSPBXPUWJMUONO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(CC(C2)C(=O)OC)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B8768293.png)



![4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one](/img/structure/B8768306.png)
![9-Chloro-2-iodo-5,6-dihydroimidazo[1,2-d]pyrido[3,4-f][1,4]oxazepine](/img/structure/B8768315.png)


![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-butyl-, 1,1-dimethylethyl ester](/img/structure/B8768364.png)

